

Preclinical Data on Imanixil: A Technical Guide

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Compound of Interest

Compound Name: *Imanixil*

Cat. No.: *B1671735*

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Executive Summary

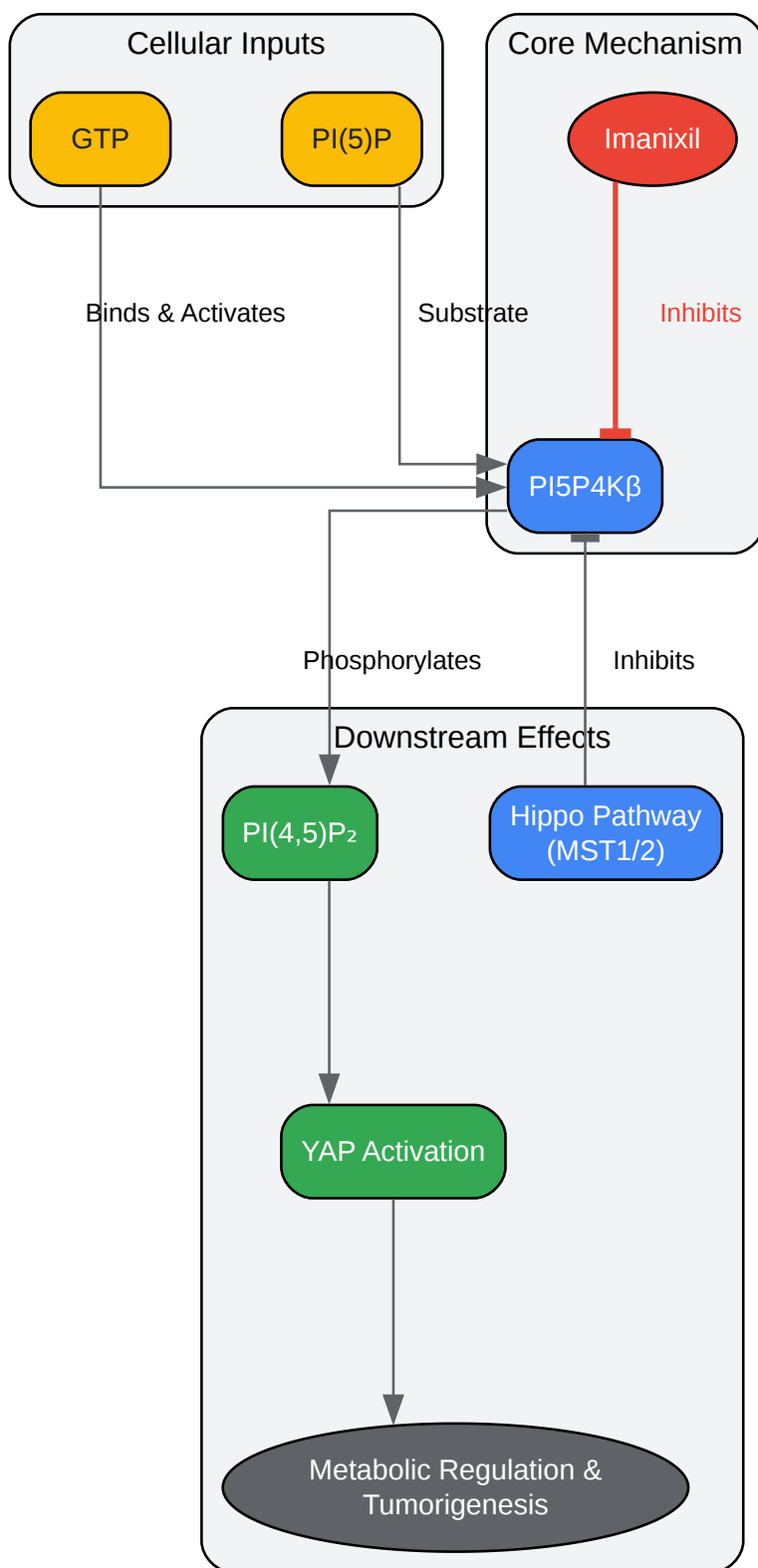
Imanixil (also known as SAR088) is a potent and specific, orally bioavailable inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase Beta (PI5P4K β). This enzyme is a critical node in phosphoinositide signaling, a pathway frequently dysregulated in various pathologies, including cancer. Preclinical data indicate that **Imanixil** possesses favorable drug-like properties, including high metabolic stability and in vivo efficacy.^[1] This document provides a comprehensive overview of the preclinical data for **Imanixil**, including its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic profile, and safety toxicology. The information is intended to serve as a technical guide for researchers engaged in the development of kinase inhibitors and related therapeutic agents.

Mechanism of Action

Imanixil selectively inhibits PI5P4K β , a lipid kinase that phosphorylates phosphatidylinositol 5-phosphate (PI(5)P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂). Uniquely, PI5P4K β preferentially utilizes GTP over ATP as its phosphate donor, acting as an intracellular GTP sensor that links cellular energy status to lipid signaling, metabolism, and tumorigenesis.^{[1][2][3]} By inhibiting PI5P4K β , **Imanixil** disrupts this signaling cascade, impacting cellular processes that are dependent on the precise regulation of PI(5)P and nuclear PI(4,5)P₂ pools. The downstream effects include the modulation of key cellular pathways such as the Hippo signaling pathway, where PI5P4K activity is directly inhibited by the core Hippo kinases MST1/2.

Signaling Pathway

The signaling pathway involving PI5P4K β is integral to cellular metabolism and growth. Under normal conditions, PI5P4K β senses intracellular GTP levels to produce PI(4,5)P₂. This process is crucial for maintaining cellular homeostasis. **Imanixil**'s inhibition of PI5P4K β leads to an accumulation of its substrate, PI(5)P, and a localized depletion of its product, PI(4,5)P₂. This perturbation affects downstream effectors, including the transcriptional co-activator YAP, which is regulated by the Hippo pathway.



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Caption: Imanixil inhibits the GTP-sensing kinase PI5P4K β , disrupting downstream signaling.

In Vitro Pharmacology

The in vitro activity of **Imanixil** was characterized through a series of biochemical and cell-based assays to determine its potency, selectivity, and cellular effects.

Data Presentation

Table 1: In Vitro Potency and Selectivity of **Imanixil**

Parameter	Value	Description
PI5P4K β IC ₅₀	15 nM	Half-maximal inhibitory concentration against recombinant human PI5P4K β enzyme.
PI5P4K α IC ₅₀	> 2,500 nM	Half-maximal inhibitory concentration against the alpha isoform.
PI5P4K γ IC ₅₀	> 2,500 nM	Half-maximal inhibitory concentration against the gamma isoform.
Pan-Kinase Screen	High Selectivity	Low activity against a panel of over 400 other kinases at 1 μ M.

| Cellular IC₅₀ | 120 nM | Half-maximal inhibitory concentration for growth in p53-null HCT116 colon cancer cells. |

Experimental Protocols

Biochemical Kinase Assay (IC₅₀ Determination): The inhibitory activity of **Imanixil** on PI5P4K β was measured using a radiometric kinase assay. Recombinant human PI5P4K β was incubated with its lipid substrate, PI(5)P, and γ -³²P radiolabeled GTP in assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BRIJ-35). The reaction was initiated by adding the nucleotide. **Imanixil**, dissolved in DMSO, was added in a 10-point, 3-fold serial dilution. Reactions were incubated for 60 minutes at room temperature and then terminated by adding a

stop solution. The resulting phosphorylated lipid product, PI(4,5)P₂, was extracted and quantified by thin-layer chromatography and autoradiography. IC₅₀ values were calculated using a four-parameter logistic fit.

Cellular Proliferation Assay: Human HCT116 colon carcinoma cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. Cells were then treated with a serial dilution of **Imanixil** for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence was read on a plate reader, and the data were normalized to vehicle-treated controls to determine the IC₅₀.

In Vivo Pharmacology

The anti-tumor efficacy of **Imanixil** was evaluated in a human tumor xenograft model.

Data Presentation

Table 2: In Vivo Efficacy in HCT116 Xenograft Model

Treatment Group	Dose & Schedule	Tumor Growth Inhibition (TGI)	Body Weight Change
Vehicle	N/A	0%	+2.5%
Imanixil	50 mg/kg, PO, QD	75%	-1.8%

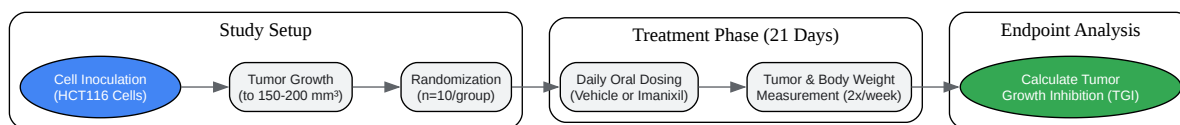
| **Imanixil** | 100 mg/kg, PO, QD | 92% | -4.5% |

(TGI calculated at Day 21 of treatment compared to vehicle control. PO: Oral administration, QD: Once daily)

Experimental Protocols

Human Xenograft Efficacy Study Workflow: Female athymic nude mice were subcutaneously inoculated with 5 x 10⁶ HCT116 cells. When tumors reached a mean volume of 150-200 mm³, the animals were randomized into treatment groups (n=10 per group). **Imanixil** was formulated in 0.5% methylcellulose/0.2% Tween-80 and administered orally once daily for 21 days. Tumor

volumes were measured twice weekly with calipers, and body weights were recorded as a measure of general toxicity.



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Caption: Workflow for the in vivo xenograft efficacy study of **Imanixil**.

Pharmacokinetics (ADME)

The pharmacokinetic profile of **Imanixil** was characterized in rodents to assess its absorption, distribution, metabolism, and excretion (ADME) properties.

Data Presentation

Table 3: Pharmacokinetic Parameters of **Imanixil** in Mice

Parameter	IV (5 mg/kg)	PO (20 mg/kg)	Unit
C _{max}	2,150	1,890	ng/mL
T _{max}	0.25	1.0	h
AUC _{0–inf}	4,300	11,500	h*ng/mL
t _{1/2}	3.5	4.1	h
CL	19.5	-	mL/min/kg
Vd _{ss}	4.1	-	L/kg

| F (%) | - | 67 | % |

(C_{max} : Maximum concentration, T_{max} : Time to maximum concentration, AUC: Area under the curve, $t_{1/2}$: Half-life, CL: Clearance, V_{dss} : Volume of distribution at steady state, F: Oral bioavailability)

Experimental Protocols

In Vivo Pharmacokinetic Study: Male CD-1 mice were administered a single dose of **Imanixil** either intravenously (IV) via the tail vein or orally (PO) by gavage. Serial blood samples were collected at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into heparinized tubes. Plasma was separated by centrifugation and stored at -80°C . Plasma concentrations of **Imanixil** were quantified using a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. Pharmacokinetic parameters were determined using non-compartmental analysis.

In Vitro Metabolic Stability: **Imanixil** ($1\text{ }\mu\text{M}$) was incubated with mouse and human liver microsomes (0.5 mg/mL) in the presence of NADPH at 37°C . Aliquots were removed at various time points (0, 5, 15, 30, 60 minutes) and the reaction was quenched with cold acetonitrile. The disappearance of the parent compound was monitored by LC-MS/MS. The in vitro half-life ($t_{1/2}$) was calculated from the slope of the natural log of the remaining parent compound versus time. Results indicated high metabolic stability.^[1]

Safety and Toxicology

A preliminary safety assessment of **Imanixil** was conducted through a 14-day repeat-dose toxicity study in rats under Good Laboratory Practice (GLP) conditions.

Data Presentation

Table 4: Summary of 14-Day GLP Repeat-Dose Toxicology in Rats

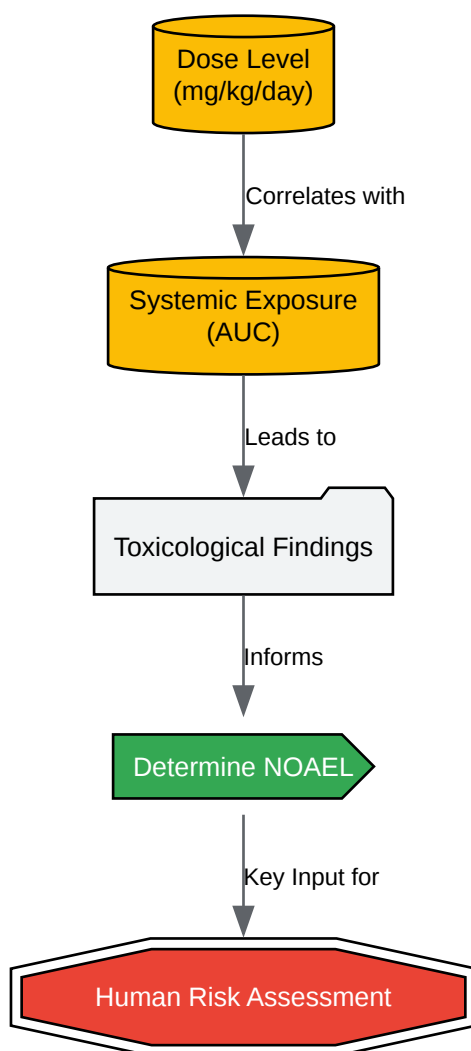
Dose Group (mg/kg/day)	Key Findings	NOAEL
0 (Vehicle)	No adverse findings.	-
30	No treatment-related adverse effects observed.	30 mg/kg/day
100	Mild, reversible decrease in body weight gain. No target organ toxicity.	

| 300 | Moderate decrease in body weight gain, mild gastrointestinal effects. Reversible changes in liver enzymes (ALT, AST). | |

(NOAEL: No-Observed-Adverse-Effect Level)

Experimental Protocols

14-Day Repeat-Dose GLP Toxicology Study: Sprague-Dawley rats (10/sex/group) were administered **Imanixil** once daily by oral gavage for 14 consecutive days at doses of 0, 30, 100, and 300 mg/kg/day. A recovery group (5/sex) was included for the high-dose and control groups and was observed for an additional 14 days post-dosing. Endpoints included clinical observations, body weight, food consumption, clinical pathology (hematology and clinical chemistry), and gross and microscopic pathology. Toxicokinetic (TK) analysis was performed to correlate drug exposure with toxicological findings.



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Caption: Logical relationship for determining the NOAEL in toxicology studies.

Conclusion

The preclinical data package for **Imanixil** demonstrates that it is a potent and highly selective inhibitor of PI5P4K β with a clear mechanism of action. It exhibits significant anti-tumor activity in a xenograft model and possesses a favorable pharmacokinetic profile characterized by good oral bioavailability and metabolic stability. The safety profile from a 14-day repeat-dose toxicology study in rats indicates a reasonable therapeutic window. Collectively, these data support the continued investigation of **Imanixil** as a potential therapeutic agent for cancers with dysregulated phosphoinositide signaling pathways.

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